Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various receptors and enzymes, contributing to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives show inhibitory activity against certain enzymes , while others may bind to specific receptors, altering their function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some imidazole derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions (Co2+), which inhibit photosynthetic electron flow and ATP synthesis . These interactions highlight the compound’s potential as a Hill reaction inhibitor, which could be useful in studying photosynthetic processes and developing new biochemical tools .
Cellular Effects
Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit ATP synthesis suggests it could impact energy metabolism within cells, potentially affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate involves its binding interactions with biomolecules. The compound forms coordination complexes with metal ions, such as cobalt, which inhibit key biochemical processes like photosynthetic electron flow and ATP synthesis . These interactions suggest that the compound could act as an enzyme inhibitor, affecting various metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on photosynthetic electron flow and ATP synthesis are sustained over time, indicating its potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific biochemical pathways. At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound’s ability to inhibit ATP synthesis suggests it could affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness .
Subcellular Localization
Ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can enhance the compound’s effectiveness in inhibiting specific biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its specific imidazole-pyridine fusion, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYKSYODIIPSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700800 | |
Record name | Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115835-57-9 | |
Record name | Ethyl 4-methyl-2-(2-pyridinyl)-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115835-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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